molecular formula C9H13NO2S B1464960 (4-ethylphenyl)methanesulfonamide CAS No. 64732-35-0

(4-ethylphenyl)methanesulfonamide

Cat. No.: B1464960
CAS No.: 64732-35-0
M. Wt: 199.27 g/mol
InChI Key: OROKGWLRAPYCDG-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C9H13NO2S and a molecular weight of 199.27 g/mol. It is characterized by the presence of a sulfonamide group attached to a 4-ethylphenyl group.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Ethylphenyl)methanesulfonamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Ethylphenyl)methanesulfonamide . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding how these factors influence the compound’s action will be crucial for optimizing its use.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Ethylphenyl)methanesulfonamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular function need to be further investigated. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(4-Ethylphenyl)methanesulfonamide can lead to sustained anti-inflammatory and analgesic effects, although potential adverse effects should be carefully monitored.

Dosage Effects in Animal Models

The effects of 1-(4-Ethylphenyl)methanesulfonamide vary with different dosages in animal models. At therapeutic doses, it exhibits significant anti-inflammatory, analgesic, and antipyretic activities . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm

Metabolic Pathways

1-(4-Ethylphenyl)methanesulfonamide is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of metabolites that are excreted from the body The metabolic pathways of 1-(4-Ethylphenyl)methanesulfonamide can influence its pharmacokinetics and overall efficacy

Subcellular Localization

The subcellular localization of 1-(4-Ethylphenyl)methanesulfonamide can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in inflammatory pathways. Understanding the subcellular localization of 1-(4-Ethylphenyl)methanesulfonamide is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

The synthesis of (4-ethylphenyl)methanesulfonamide can be achieved through various methods. One common approach involves the reaction of sulfonyl chlorides with an amine. For instance, the reaction of methanesulfonyl chloride with 4-ethylphenylamine in the presence of a base such as pyridine can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-ethylphenyl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-ethylphenyl)methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: The compound is studied for its biological activity, including its anti-inflammatory and analgesic properties.

    Medicine: As an NSAID, it is used to treat conditions such as acute pain, inflammation, and fever.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

(4-ethylphenyl)methanesulfonamide can be compared with other sulfonamide-based compounds such as:

    Sulfanilamide: An antibacterial agent used in the treatment of bacterial infections.

    Sulfamethoxazole: An antibiotic used in combination with trimethoprim to treat various bacterial infections.

    Ampiroxicam: A sultam used as an anti-inflammatory drug.

The uniqueness of this compound lies in its specific structure, which imparts its anti-inflammatory and analgesic properties, making it effective in treating pain and inflammation.

Properties

IUPAC Name

(4-ethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROKGWLRAPYCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734294
Record name 1-(4-Ethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64732-35-0
Record name 4-Ethylbenzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64732-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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